5-Allyl-2-hydroxy-3-methoxyphenylboronic acid
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Overview
Description
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 5-Allyl-2-hydroxy-3-methoxyphenylboronic acid typically involves the following steps:
Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually include a palladium catalyst, a base, and an appropriate solvent.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions: The reactions often require catalysts like palladium, bases such as potassium carbonate, and solvents like THF or DMF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Allyl-2-hydroxy-3-methoxyphenylboronic acid involves its ability to form stable complexes with various molecular targets:
Molecular Targets: The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters.
Pathways Involved: The compound can participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
5-Allyl-2-hydroxy-3-methoxyphenylboronic acid can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
259209-28-4 |
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Molecular Formula |
C10H13BO4 |
Molecular Weight |
208.02 g/mol |
IUPAC Name |
(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12-14H,1,4H2,2H3 |
InChI Key |
IUOSVQXOTHIKPR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1O)OC)CC=C)(O)O |
Origin of Product |
United States |
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